4-Iodopyrimidine-2-carbonitrile
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Overview
Description
4-Iodopyrimidine-2-carbonitrile is a chemical compound characterized by the presence of an iodine atom and a cyano group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodopyrimidine-2-carbonitrile can be synthesized through several methods. One common approach involves the iodination of pyrimidine-2-carbonitrile using iodine in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The cyano group can be reduced to form amines or amides.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used, typically in the presence of a base.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Amines or amides.
Substitution: Alkylated or arylated pyrimidines.
Scientific Research Applications
4-Iodopyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Iodopyrimidine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the chemical modifications made to the compound.
Comparison with Similar Compounds
2-Iodopyrimidine
5-Iodopyrimidine
2-Iodopyridine-4-carbonitrile
Properties
Molecular Formula |
C5H2IN3 |
---|---|
Molecular Weight |
230.99 g/mol |
IUPAC Name |
4-iodopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-4-1-2-8-5(3-7)9-4/h1-2H |
InChI Key |
VAFAVXJCFSGNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1I)C#N |
Origin of Product |
United States |
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